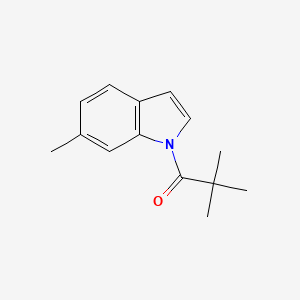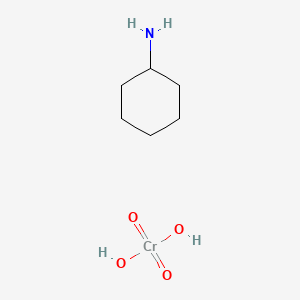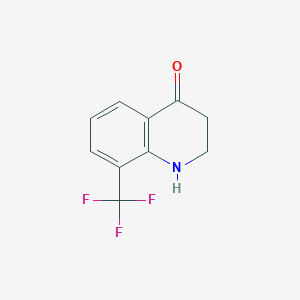
3-Ethoxy-1-isopropylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxy-1-isopropylnaphthalene is an organic compound belonging to the class of naphthalenes It is characterized by the presence of an ethoxy group and an isopropyl group attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-isopropylnaphthalene can be achieved through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, the ethoxy group can be introduced via the Williamson ether synthesis, where an ethoxide ion reacts with a suitable naphthalene derivative. The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
3-Ethoxy-1-isopropylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various substituted naphthalenes depending on the electrophile used.
科学研究应用
3-Ethoxy-1-isopropylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of 3-Ethoxy-1-isopropylnaphthalene involves its interaction with specific molecular targets. The ethoxy and isopropyl groups influence its binding affinity and reactivity with enzymes and receptors. The pathways involved often include modulation of enzymatic activity and alteration of cellular signaling processes.
相似化合物的比较
Similar Compounds
- 3-Ethoxy-1-propylnaphthalene
- 3-Methoxy-1-isopropylnaphthalene
- 1-Ethoxy-3-isopropylnaphthalene
Uniqueness
3-Ethoxy-1-isopropylnaphthalene is unique due to the specific positioning of the ethoxy and isopropyl groups on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C15H18O |
|---|---|
分子量 |
214.30 g/mol |
IUPAC 名称 |
3-ethoxy-1-propan-2-ylnaphthalene |
InChI |
InChI=1S/C15H18O/c1-4-16-13-9-12-7-5-6-8-14(12)15(10-13)11(2)3/h5-11H,4H2,1-3H3 |
InChI 键 |
DACSBDFOOQBFMQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=CC=CC=C2C(=C1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide](/img/structure/B11886065.png)






![(7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11886121.png)
![(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B11886127.png)

![8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886142.png)

